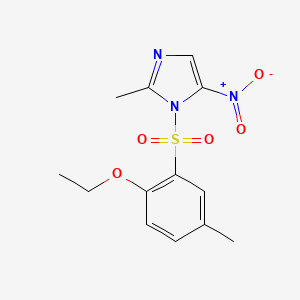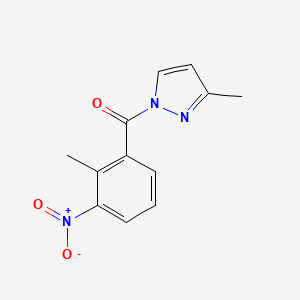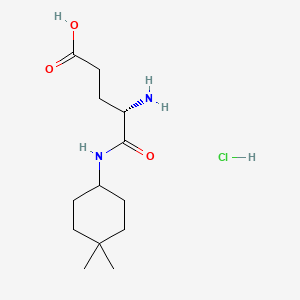![molecular formula C18H20N2OS B7456348 3-[3-(3,4-dimethylphenyl)sulfanylpropyl]-1H-benzimidazol-2-one](/img/structure/B7456348.png)
3-[3-(3,4-dimethylphenyl)sulfanylpropyl]-1H-benzimidazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(3,4-dimethylphenyl)sulfanylpropyl]-1H-benzimidazol-2-one, commonly known as DMPSB, is a benzimidazole derivative that has gained significant attention in scientific research due to its potential therapeutic applications. DMPSB is a sulfur-containing compound that has been synthesized through various methods and has shown promising results in various biological systems.
Scientific Research Applications
DMPSB has shown potential therapeutic applications in various biological systems. Studies have shown that DMPSB has anti-inflammatory, antioxidant, and anticancer properties. DMPSB has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. DMPSB has also been shown to reduce inflammation in animal models of inflammatory diseases such as arthritis and colitis. Additionally, DMPSB has been shown to protect against oxidative stress in various cell types.
Mechanism of Action
The exact mechanism of action of DMPSB is not fully understood. However, studies have suggested that DMPSB may exert its effects through the inhibition of various signaling pathways involved in inflammation, oxidative stress, and cancer cell growth. DMPSB has been shown to inhibit the NF-κB pathway, which is a key regulator of inflammation and cancer cell growth. DMPSB has also been shown to activate the Nrf2 pathway, which is involved in the regulation of antioxidant and detoxification pathways.
Biochemical and Physiological Effects:
DMPSB has been shown to have various biochemical and physiological effects. DMPSB has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo. DMPSB has also been shown to reduce the production of reactive oxygen species and lipid peroxidation products in various cell types. Additionally, DMPSB has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Advantages and Limitations for Lab Experiments
DMPSB has several advantages for lab experiments. DMPSB is a small molecule that can be easily synthesized and modified. DMPSB has also been shown to have low toxicity in animal models, making it a safe candidate for further research. However, DMPSB has some limitations for lab experiments. DMPSB has poor solubility in water, which can make it difficult to administer in vivo. Additionally, DMPSB has not been extensively studied in humans, and its safety and efficacy in humans are not fully understood.
Future Directions
There are several future directions for DMPSB research. One potential direction is to investigate the efficacy of DMPSB in combination with other anticancer drugs. Another potential direction is to investigate the safety and efficacy of DMPSB in humans. Additionally, further studies are needed to fully understand the mechanism of action of DMPSB and its potential therapeutic applications in various diseases. Overall, DMPSB has shown promising results in various biological systems and has the potential to be a valuable therapeutic agent in the future.
Synthesis Methods
DMPSB can be synthesized through various methods, including the reaction of 3-(3-bromo-propyl)-1H-benzimidazol-2-one with 3,4-dimethylthiophenol in the presence of a base such as potassium carbonate. Another method involves the reaction of 3-(3-chloro-propyl)-1H-benzimidazol-2-one with 3,4-dimethylthiophenol in the presence of a copper catalyst. Both methods yield DMPSB as a white crystalline solid.
properties
IUPAC Name |
3-[3-(3,4-dimethylphenyl)sulfanylpropyl]-1H-benzimidazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2OS/c1-13-8-9-15(12-14(13)2)22-11-5-10-20-17-7-4-3-6-16(17)19-18(20)21/h3-4,6-9,12H,5,10-11H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGWWCXKGKOCZRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)SCCCN2C3=CC=CC=C3NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(3,4-dimethylphenyl)sulfanylpropyl]-1H-benzimidazol-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[5-(5-Bromofuran-2-yl)-1,3,4-oxadiazol-2-yl]methyl 5-methylpyrazine-2-carboxylate](/img/structure/B7456285.png)
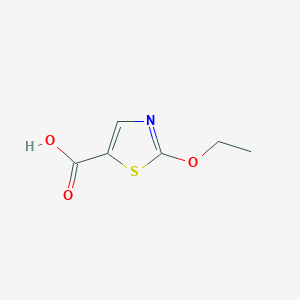
![2-[[2-(1-Methylimidazol-2-yl)sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B7456294.png)
![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 4-(diethylsulfamoyl)benzoate](/img/structure/B7456298.png)
![N-(1,2-dihydroacenaphthylen-5-yl)-1-methyl-2-oxobenzo[cd]indole-6-sulfonamide](/img/structure/B7456319.png)
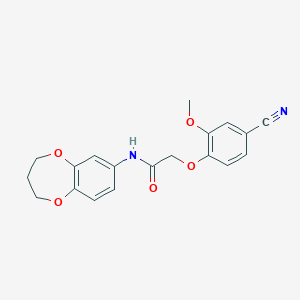
![N-cyclohexyl-2-[3-(4-methylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B7456331.png)
![[2-Oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethyl] 2-(furan-2-carbonylamino)-4,5-dimethoxybenzoate](/img/structure/B7456335.png)
![N-(3-chloro-4-cyanophenyl)-2-[3-(3-methoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B7456340.png)
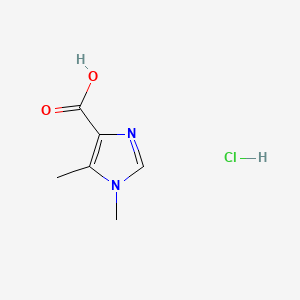
![4-Chloro-2-nitropyrazolo[1,5-A]pyrazine](/img/structure/B7456346.png)
